N-(5-Benzyl-1,3-thiazol-2-yl)-2-chloroacetamide;hydrochloride
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Description
Scientific Research Applications
Synthesis and Antitumor Properties
The compound has been explored for its antitumor properties. New derivatives have been synthesized, showing promise as potential anticancer agents. For instance, derivatives were prepared through reactions involving sulfur and morfoline, followed by ethendiamine to form novel compounds. These compounds exhibited promising anticancer activity when screened, highlighting their potential in cancer therapy research (Horishny et al., 2020).
Synthesis for Antimicrobial and Antitumor Activities
Research into the synthesis of compounds for antimicrobial and antitumor activities has been conducted. By reacting the compound with potassium thiocyanate, novel thiazolidin-4-ones were synthesized. These compounds showed significant antimicrobial activity against Staphylococcus aureus and were evaluated for their anticancer properties, indicating their versatile potential in pharmaceutical research (Biointerface Research in Applied Chemistry, 2020).
Role in Synthesizing Heterocycles
The compound serves as a building block for synthesizing various heterocyclic compounds. For example, it has been used to create fused thiazolo[3,2-a]pyrimidinones, demonstrating a synthetic route that yields products with confirmed structures through analytical and spectral studies. This showcases its utility in developing new chemical entities with potential biological activities (Janardhan et al., 2014).
Development of Dual Inhibitors
In the context of improving metabolic stability, derivatives of the compound have been investigated for their role as dual inhibitors of PI3Kα and mTOR, crucial targets in cancer therapy. The study involved modifying the heterocyclic ring system to reduce metabolic deacetylation, highlighting the compound's significance in designing more stable and potent therapeutic agents (Stec et al., 2011).
Antibacterial and Anticonvulsant Evaluations
Further studies have synthesized novel derivatives for antibacterial and anticonvulsant evaluations. These investigations have led to the development of compounds showing significant activity against various microbial strains and potential as anticonvulsant agents, demonstrating the compound's broad applicational scope in addressing different therapeutic areas (Anuse et al., 2019); (Nath et al., 2021).
Properties
IUPAC Name |
N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2OS.ClH/c13-7-11(16)15-12-14-8-10(17-12)6-9-4-2-1-3-5-9;/h1-5,8H,6-7H2,(H,14,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEQRCTXNBHMIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.